molecular formula C15H18ClN5O3 B11150020 methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-leucinate

methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-leucinate

Cat. No.: B11150020
M. Wt: 351.79 g/mol
InChI Key: VHXUUMAIDWOMDJ-LBPRGKRZSA-N
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Description

METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE typically involves a series of organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with a chlorinated phenyl group. The final steps involve the formation of the formamido and methyl ester groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C15H18ClN5O3

Molecular Weight

351.79 g/mol

IUPAC Name

methyl (2S)-2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C15H18ClN5O3/c1-9(2)6-12(15(23)24-3)18-14(22)11-5-4-10(16)7-13(11)21-8-17-19-20-21/h4-5,7-9,12H,6H2,1-3H3,(H,18,22)/t12-/m0/s1

InChI Key

VHXUUMAIDWOMDJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Origin of Product

United States

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